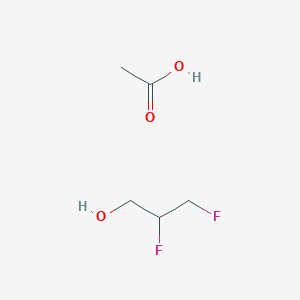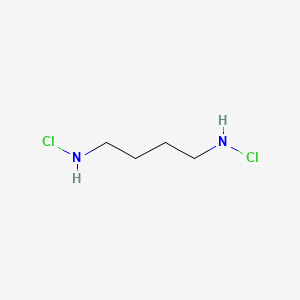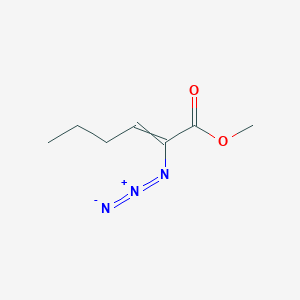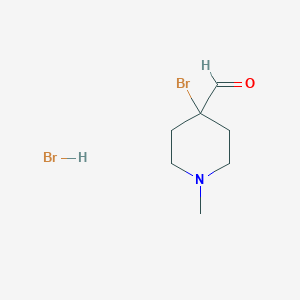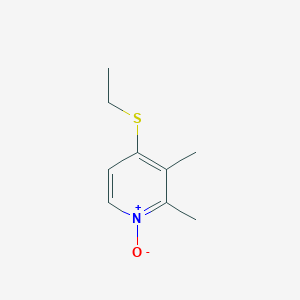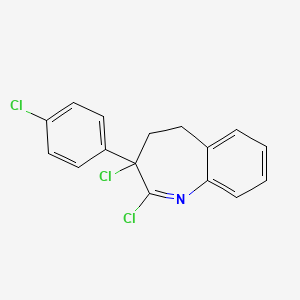
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzazepine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylamine and a chlorinated benzyl chloride, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the scalability of the synthesis.
化学反应分析
Types of Reactions
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: The chlorine atoms on the benzazepine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
科学研究应用
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its biological activities and used as a reference compound in various studies.
2,3’-Dichloro-3-(4-chlorophenyl)-1,1’-biphenyl: Another chlorinated aromatic compound with distinct properties.
Uniqueness
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine is unique due to its specific structural features, such as the presence of chlorine atoms and the benzazepine core
属性
CAS 编号 |
111027-09-9 |
|---|---|
分子式 |
C16H12Cl3N |
分子量 |
324.6 g/mol |
IUPAC 名称 |
2,3-dichloro-3-(4-chlorophenyl)-4,5-dihydro-1-benzazepine |
InChI |
InChI=1S/C16H12Cl3N/c17-13-7-5-12(6-8-13)16(19)10-9-11-3-1-2-4-14(11)20-15(16)18/h1-8H,9-10H2 |
InChI 键 |
MAPMDEBCPPNUPP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=NC2=CC=CC=C21)Cl)(C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
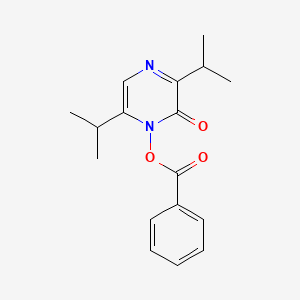
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
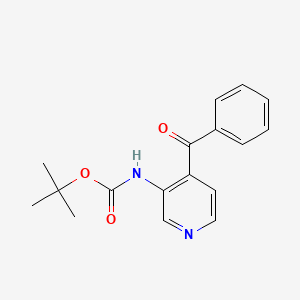
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
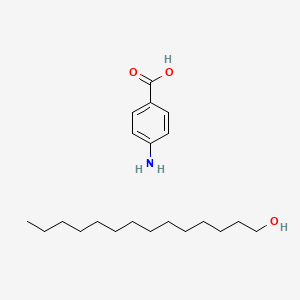
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
